molecular formula C29H22N4 B12544411 6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline CAS No. 672952-41-9

6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline

Cat. No.: B12544411
CAS No.: 672952-41-9
M. Wt: 426.5 g/mol
InChI Key: LNEBYSXEBQXUOJ-UHFFFAOYSA-N
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Description

6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline is a complex organic compound that belongs to the quinoxaline family. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline typically involves multi-step organic reactions. One common approach is the condensation of appropriate quinoline derivatives with a suitable quinoxaline precursor under controlled conditions. The reaction may require catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic routes to maximize yield and purity. This may include the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process analytical technology (PAT) to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways involved would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: The parent compound with a simpler structure.

    2,3-Dimethylquinoxaline: A derivative with methyl groups at the 2 and 3 positions.

    6-Methylquinoline: A related compound with a single quinoline ring.

Uniqueness

6-Methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline is unique due to its complex structure, which combines multiple quinoline and quinoxaline moieties. This complexity may confer unique chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

672952-41-9

Molecular Formula

C29H22N4

Molecular Weight

426.5 g/mol

IUPAC Name

6-methyl-2-(6-methylquinolin-2-yl)-3-(6-methylquinolin-3-yl)quinoxaline

InChI

InChI=1S/C29H22N4/c1-17-5-9-24-20(12-17)7-11-26(31-24)29-28(33-27-14-19(3)6-10-25(27)32-29)22-15-21-13-18(2)4-8-23(21)30-16-22/h4-16H,1-3H3

InChI Key

LNEBYSXEBQXUOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2)C3=NC4=C(C=C(C=C4)C)N=C3C5=CN=C6C=CC(=CC6=C5)C

Origin of Product

United States

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